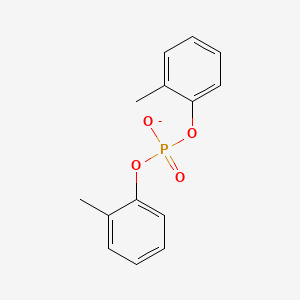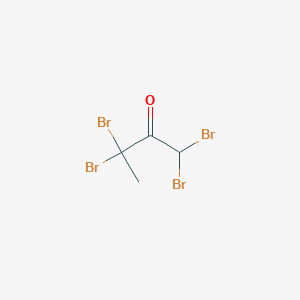
1,1,3,3-Tetrabromobutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrabromobutan-2-one is an organic compound with the molecular formula C₄H₄Br₄O It is a brominated derivative of butanone, characterized by the presence of four bromine atoms attached to the carbon backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabromobutan-2-one can be synthesized through the bromination of butanone. The process typically involves the reaction of butanone with bromine in the presence of a catalyst or under specific conditions to ensure the selective addition of bromine atoms at the desired positions. The reaction is carried out in a controlled environment to prevent over-bromination or unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetrabromobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or other products.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states or products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted butanones, while reduction can produce less brominated butanones or alcohols.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrabromobutan-2-one has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, flame retardants, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-tetrabromobutan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, affecting the function and activity of the target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
1,1,2,2-Tetrabromobutane: Another brominated butane derivative with similar properties but different bromine atom positions.
1,1,3,3-Tetrachlorobutan-2-one: A chlorinated analogue with chlorine atoms instead of bromine.
1,1,3,3-Tetrabromo-2-butanol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness: 1,1,3,3-Tetrabromobutan-2-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties
Propiedades
Número CAS |
27992-54-7 |
|---|---|
Fórmula molecular |
C4H4Br4O |
Peso molecular |
387.69 g/mol |
Nombre IUPAC |
1,1,3,3-tetrabromobutan-2-one |
InChI |
InChI=1S/C4H4Br4O/c1-4(7,8)2(9)3(5)6/h3H,1H3 |
Clave InChI |
IAQWPHLTNCXXLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(Br)Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
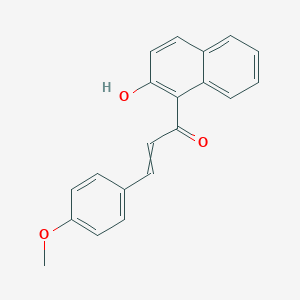



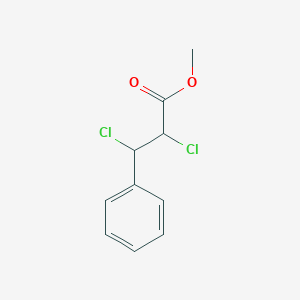
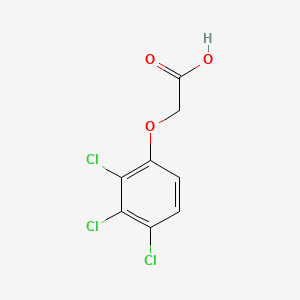
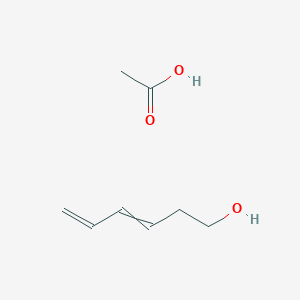

![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
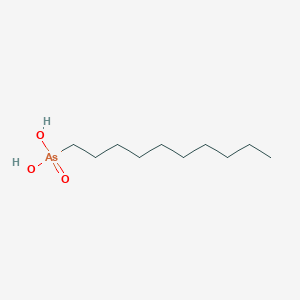
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
